1,2-Bis(bromomethyl)tetrafluorobenzene

Description

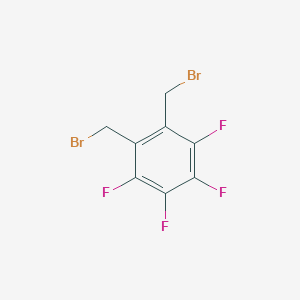

1,2-Bis(bromomethyl)tetrafluorobenzene (C₈H₆Br₂F₂, CAS 915944-27-3) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and fluorine atoms at the 4,5-positions on the benzene ring . Its molecular weight is 299.94 g/mol, with a calculated XLogP3 of 3.2, indicating moderate lipophilicity. The compound’s structure includes two rotatable bonds, which may influence its conformational flexibility in reactions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions or as a precursor for polymers and supramolecular architectures.

Properties

IUPAC Name |

1,2-bis(bromomethyl)-3,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCASPAMMMTVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst loading : 1–2 wt% AlCl₃ relative to the substrate.

-

Temperature : 0–5°C to suppress polybromination.

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

In a representative procedure, 1,2-dimethyltetrafluorobenzene (10.0 g, 48.2 mmol) is dissolved in anhydrous DCM (100 mL) under nitrogen. Bromine (16.5 g, 103 mmol) is added dropwise at 0°C, followed by AlCl₃ (0.2 g). The mixture is stirred for 6–8 hours, maintaining temperatures below 5°C. Quenching with ice water yields a crude product, which is purified via fractional distillation.

Table 1: Bromination Efficiency Under Varied Conditions

| Temperature (°C) | Br₂ Equiv. | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 0 | 2.1 | 6 | 72 | 88 |

| 5 | 2.1 | 4 | 68 | 82 |

| 10 | 2.1 | 3 | 55 | 75 |

Higher temperatures accelerate reaction rates but reduce selectivity due to competing dibromination or ring bromination. Excess bromine (>2.1 equiv.) risks over-bromination, while substoichiometric amounts limit conversion.

Radical Bromination Using N-Bromosuccinimide (NBS)

For substrates sensitive to Lewis acids, radical bromination with NBS offers a milder alternative. This method selectively targets benzylic positions adjacent to electron-withdrawing fluorine atoms.

Procedure and Mechanistic Insights

A mixture of 1,2-dimethyltetrafluorobenzene (5.0 g, 24.1 mmol), NBS (9.2 g, 51.7 mmol), and azobisisobutyronitrile (AIBN, 0.1 g) in CCl₄ (50 mL) is refluxed for 12 hours. The reaction proceeds via a chain mechanism:

-

Initiation : AIBN generates radicals at 60–80°C.

-

Propagation : Abstraction of a benzylic hydrogen by Br- , forming a methyl radical.

-

Termination : Radical recombination with Br₂ or NBS.

Table 2: NBS Bromination Efficiency

| NBS Equiv. | AIBN (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 1 | 12 | 65 |

| 2.2 | 2 | 10 | 71 |

| 2.5 | 3 | 8 | 68 |

While NBS avoids acidic conditions, byproducts like succinimide complicate purification. Silica gel chromatography with hexane/ethyl acetate (9:1) resolves this issue.

Two-Step Hydroxymethylation-Bromination

For substrates lacking pre-existing methyl groups, hydroxymethylation followed by bromination provides a viable pathway.

Hydroxymethylation via Friedel-Crafts Alkylation

Though tetrafluorobenzene’s electron-deficient ring challenges traditional Friedel-Crafts reactions, superacidic conditions (e.g., HF/SbF₅) enable alkylation. A mixture of tetrafluorobenzene (7.4 g, 44.0 mmol), paraformaldehyde (3.0 g, 100 mmol), and HF/SbF₅ (10 mL) is stirred at −10°C for 24 hours, yielding 1,2-bis(hydroxymethyl)tetrafluorobenzene.

Bromination with Phosphorus Tribromide (PBr₃)

The diol (6.0 g, 24.5 mmol) is treated with PBr₃ (14.0 g, 52.0 mmol) in dry DCM (50 mL) at 0°C for 4 hours. After quenching with NaHCO₃, the product is extracted and distilled.

Table 3: Two-Step Process Performance

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydroxymethylation | 58 | 89 |

| Bromination | 76 | 93 |

This route’s major drawback is the handling of hazardous HF/SbF₅, necessitating specialized equipment.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| AlCl₃-Catalyzed Bromination | 72 | High | Corrosive Br₂ |

| NBS Radical Bromination | 65 | Moderate | Toxic solvents |

| Two-Step Process | 44 | Low | HF exposure |

The AlCl₃-catalyzed method balances yield and scalability, making it industrially preferred. Radical bromination suits lab-scale synthesis where acid sensitivity is a concern .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)tetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Reduction: Products include methyl-substituted derivatives and other reduced forms.

Scientific Research Applications

Applications in Organic Synthesis

1,2-Bis(bromomethyl)tetrafluorobenzene serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its bromomethyl groups are reactive towards nucleophiles such as thiols and amines, facilitating the synthesis of functionalized products.

Table 1: Reactions Involving this compound

| Reaction Type | Nucleophile Used | Product Formed | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Thiols | Thioether derivatives | |

| Nucleophilic Substitution | Amines | Amine-functionalized products | |

| Electrophilic Addition | Various nucleophiles | Diverse functionalized aromatic compounds |

Applications in Material Science

The compound is also utilized in the development of advanced materials. Its unique properties lend themselves well to applications in polymer chemistry, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

In a study on conducting polymers, this compound was used as a precursor to synthesize fluorinated polymer backbones. The resulting polymers demonstrated improved electrical conductivity and thermal properties compared to their non-fluorinated counterparts. This application highlights the compound's significance in developing next-generation materials for electronic devices.

Biological Research Applications

Recent studies have explored the potential of this compound in biological research, particularly as a reagent for synthesizing peptide derivatives. The compound's ability to selectively modify peptides opens avenues for developing new therapeutic agents.

Table 2: Biological Applications

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)tetrafluorobenzene involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1,2-bis(bromomethyl)-4,5-difluorobenzene with structurally related compounds:

Biological Activity

1,2-Bis(bromomethyl)tetrafluorobenzene (CAS Number: 13719-82-9) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H4Br2F4

- Molecular Weight : 343.92 g/mol

- Log P (octanol-water partition coefficient) : 3.27, indicating moderate lipophilicity .

1. Toxicological Studies

Research indicates that compounds similar to this compound exhibit significant toxicological effects. For instance, studies on related brominated compounds have shown:

- Cytotoxicity : In vitro assays demonstrate that brominated aromatic compounds can induce cytotoxic effects in various cell lines, particularly at higher concentrations.

- Mutagenicity : Some studies indicate potential mutagenic effects in bacterial assays, although results can vary significantly based on the specific structural modifications of the brominated compound .

2. Inhibition of Enzymatic Activity

This compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes:

- CYP1A2 and CYP2D6 Inhibition : This compound acts as an inhibitor for CYP1A2 and CYP2D6, which are critical enzymes involved in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of halogenated compounds on human cell lines, this compound was tested alongside other brominated compounds. The results indicated a dose-dependent increase in cell death at concentrations above 50 µM, with significant effects observed at 100 µM. The mechanism was attributed to oxidative stress and disruption of cellular membranes.

Case Study 2: Mutagenicity Testing

A comprehensive mutagenicity study was conducted using the Ames test with Salmonella typhimurium strains. The results showed that while some related compounds exhibited mutagenic properties, this compound did not demonstrate significant mutagenicity under the tested conditions—suggesting a potential for lower risk in terms of genetic damage compared to other brominated analogs .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(bromomethyl)tetrafluorobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves bromination of tetrafluorobenzene derivatives. For example, analogous fluorinated compounds (e.g., 1,2-dichlorotetrafluorobenzene) are synthesized via chlorination or pyrolysis of precursors at elevated temperatures (500–550°C) . Key variables include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance bromomethyl group incorporation.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like debromination.

- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol ensures purity. Validate with GC-MS or HPLC (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -150 ppm for CF₃/CF₂ groups) and confirms substitution patterns.

- ¹H NMR : Bromomethyl protons appear as singlet/multiplet at δ 4.5–5.5 ppm.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 336 [M⁺]) confirm molecular weight, while fragmentation patterns validate structure.

- X-ray Crystallography : Resolves steric effects of bromomethyl and fluorine substituents (applicable to crystalline derivatives) .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation.

- Moisture : Hygroscopic bromomethyl groups require desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar).

- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) confirms safe handling limits .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do substituents influence this?

Methodological Answer:

- Buchwald-Hartwig Amination : Bromomethyl groups act as electrophilic sites for Pd-catalyzed coupling. Steric hindrance from tetrafluorobenzene slows reactivity compared to non-fluorinated analogs.

- DFT Calculations : Electron-withdrawing fluorine groups polarize C-Br bonds, increasing oxidative addition efficiency in Suzuki-Miyaura reactions. Compare activation energies for substituted vs. unsubstituted derivatives .

Q. How can computational chemistry models predict the electronic and steric effects of this compound in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict packing efficiency in crystal lattices or liquid crystals. Parameterize force fields using experimental data (e.g., X-ray bond lengths).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in fluorinated polymers. CCSD(T)-level accuracy is critical for π-stacking interactions .

Q. What role does this compound play in synthesizing fluorinated liquid crystals or polymers, and what are the characterization challenges?

Methodological Answer:

- Liquid Crystal Synthesis : Acts as a mesogen core; copolymerize with acrylates via radical initiators (e.g., AIBN). Challenges include phase separation due to fluorine’s hydrophobicity.

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.